N-(6-Cyanopyridin-2-YL)benzamide
Description
N-(6-Cyanopyridin-2-YL)benzamide is a benzamide derivative featuring a pyridine ring substituted with a cyano (-CN) group at the 6-position and a benzamide group at the 2-position.
Properties
IUPAC Name |
N-(6-cyanopyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c14-9-11-7-4-8-12(15-11)16-13(17)10-5-2-1-3-6-10/h1-8H,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZWYCYGDMRXAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Cyanopyridin-2-YL)benzamide typically involves the reaction of 2-aminopyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The cyano group can be introduced through a subsequent reaction with a suitable cyanating agent, such as cyanogen bromide, under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(6-Cyanopyridin-2-YL)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanogen bromide in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(6-Cyanopyridin-2-YL)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(6-Cyanopyridin-2-YL)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The cyano group plays a crucial role in enhancing the binding affinity and specificity of the compound .
Comparison with Similar Compounds
N-(6-Bromopyridin-2-yl)benzamide
- Substituent : Bromine at the pyridine 6-position.
- Molecular Formula : C₁₂H₉BrN₂O; Molecular Weight : 277.12 g/mol .
- Impact: Bromine’s electronegativity and larger atomic radius increase molecular weight and polarizability compared to the cyano analog. This may enhance halogen bonding in supramolecular applications but reduce solubility in polar solvents.
- Applications : Primarily a lab reagent (discontinued) .
N-(3-Cyanopyridin-2-yl)benzamide
This compound (Target Compound)
- Substituent: Cyano group at the pyridine 6-position (para to the nitrogen).
- Molecular Formula : C₁₃H₉N₃O (hypothetical); Molecular Weight : ~223.23 g/mol (estimated).
- Impact: The para-cyano group enhances electron withdrawal, increasing the pyridine ring’s electrophilicity. This could improve binding affinity in catalytic or biological systems compared to bromo or amino analogs.
Functional Group Comparisons
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB)
- Structure: Benzothiazole core with an amino group at the 6-position .
- Impact: The amino group improves solubility and corrosion inhibition efficiency by facilitating hydrogen bonding with metal surfaces . In contrast, the cyano group in the target compound may reduce solubility but enhance thermal stability.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
Physicochemical and Application-Based Comparisons
Research Implications and Limitations
- Synthesis: The target compound may be synthesized via amidation of 6-cyanopyridin-2-amine with benzoyl chloride, analogous to methods used for Rip-B and N-(6-Bromopyridin-2-yl)benzamide .
- However, direct evidence is lacking, necessitating further studies.
- Limitations : Comparisons rely on structural analogs; experimental validation of the target compound’s properties is required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
